2-Fluoro-4-vinylbenzonitrile

Organometallic Chemistry C–CN Bond Activation Nickel Catalysis

2-Fluoro-4-vinylbenzonitrile (CAS 433939-83-4) is a fluorinated aromatic nitrile bearing a vinyl group at the para-position and a single fluorine atom at the ortho-position relative to the nitrile. With the molecular formula C9H6FN and a molecular weight of 147.15 g/mol , it serves as a dual-functional monomer and intermediate in organic synthesis, materials science, and liquid crystal research.

Molecular Formula C9H6FN
Molecular Weight 147.15 g/mol
Cat. No. B1646437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-vinylbenzonitrile
Molecular FormulaC9H6FN
Molecular Weight147.15 g/mol
Structural Identifiers
SMILESC=CC1=CC(=C(C=C1)C#N)F
InChIInChI=1S/C9H6FN/c1-2-7-3-4-8(6-11)9(10)5-7/h2-5H,1H2
InChIKeyCDFHUTBMTPIJTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-vinylbenzonitrile (CAS 433939-83-4): A Fluorinated Aromatic Nitrile Building Block for Specialized Synthesis


2-Fluoro-4-vinylbenzonitrile (CAS 433939-83-4) is a fluorinated aromatic nitrile bearing a vinyl group at the para-position and a single fluorine atom at the ortho-position relative to the nitrile. With the molecular formula C9H6FN and a molecular weight of 147.15 g/mol , it serves as a dual-functional monomer and intermediate in organic synthesis, materials science, and liquid crystal research . The presence of the ortho-fluoro substituent imparts distinct electronic properties critical for C–CN bond activation chemistry, while the vinyl group offers a reactive handle for polymerization and further functionalization [1].

Why 2-Fluoro-4-vinylbenzonitrile Cannot Be Simply Replaced by Non-Fluorinated or Di-Fluorinated Analogs


The specific substitution pattern of 2-fluoro-4-vinylbenzonitrile—a single ortho-fluorine and a para-vinyl group—cannot be replicated by its closest analogs. Non-fluorinated 4-vinylbenzonitrile lacks the ortho-fluoro effect that significantly stabilizes transition-metal-mediated C–CN bond activation products (−6.6 kcal/mol per o-F) [1]. Conversely, the 2,6-difluoro derivative introduces an additional fluorine, altering electronic distribution, steric environment, solubility, and polymer backbone rigidity in ways that may be undesirable for applications requiring precise mono-fluorination . The 3-fluoro isomer positions the fluorine meta to the nitrile, resulting in only a −1.8 kcal/mol stabilization per m-F—a substantially weaker electronic effect [1]. These differences directly impact reactivity, material properties, and synthetic pathway efficiency, making generic substitution unreliable.

2-Fluoro-4-vinylbenzonitrile: Head-to-Head Quantitative Differentiation Data for Scientific Procurement


Ortho-Fluoro Stabilization of C–CN Bond Activation Products: −6.6 kcal/mol per o-F vs. −1.8 kcal/mol per m-F

In the oxidative addition of zerovalent nickel [Ni(dmpe)] to the C–CN bond of fluorinated benzonitriles, the stability of the C–CN bond activation product is strongly dependent on the number and position of fluorine substituents. Ortho-fluoro substitution provides a stabilization of −6.6 kcal/mol per o-F, compared to only −1.8 kcal/mol per m-F [1]. 2-Fluoro-4-vinylbenzonitrile, bearing a single ortho-fluorine, therefore exhibits significantly enhanced reactivity toward C–CN oxidative addition relative to its non-fluorinated (4-vinylbenzonitrile) or meta-fluorinated (3-fluoro-4-vinylbenzonitrile) counterparts.

Organometallic Chemistry C–CN Bond Activation Nickel Catalysis

Predicted LogP and Lipophilicity Shift: 2-Fluoro-4-vinylbenzonitrile (ACD/LogP 2.19) vs. 4-Vinylbenzonitrile (ACD/LogP 2.27)

ACD/Labs predicted LogP values indicate that 2-Fluoro-4-vinylbenzonitrile has a slightly lower lipophilicity (ACD/LogP 2.19) compared to its non-fluorinated analog 4-vinylbenzonitrile (ACD/LogP 2.27) . This counterintuitive reduction in LogP upon fluorine substitution is attributable to the strong electron-withdrawing effect of the ortho-fluorine, which increases the polarity of the aromatic ring and reduces octanol-water partitioning. The ACD/LogD at pH 5.5 is 2.41 for the fluorinated compound, versus 2.85 for the non-fluorinated analog.

Physicochemical Properties Lipophilicity Drug Design

Boiling Point and Density: 2-Fluoro-4-vinylbenzonitrile (239.0°C, 1.108 g/cm³) vs. 4-Vinylbenzonitrile (245.0°C, 1.0 g/cm³)

Predicted physicochemical data show that 2-Fluoro-4-vinylbenzonitrile has a boiling point of 239.0±28.0°C at 760 mmHg and a density of 1.108 g/cm³ (calculated) . In contrast, the non-fluorinated 4-vinylbenzonitrile has a predicted boiling point of 245.0±19.0°C at 760 mmHg and a density of 1.0±0.1 g/cm³ . The lower boiling point and higher density of the fluorinated compound are consistent with the introduction of the electronegative fluorine atom, which alters intermolecular interactions and molecular packing.

Thermophysical Properties Process Chemistry Purification

Mono-Fluorination Advantage: 2-Fluoro-4-vinylbenzonitrile vs. 2,6-Difluoro-4-vinylbenzonitrile in Polymer Design

While 2,6-difluoro-4-vinylbenzonitrile (C9H5F2N, MW 165.14 g/mol) incorporates two fluorine atoms for enhanced thermal stability and chemical resistance , the mono-fluorinated 2-fluoro-4-vinylbenzonitrile (C9H6FN, MW 147.15 g/mol) offers a distinct balance of properties. The single ortho-fluorine provides sufficient electronic modification without the increased molecular weight penalty and potential steric hindrance that the 2,6-difluoro substitution pattern introduces at the ortho-positions flanking the nitrile. This can translate to more favorable polymerization kinetics, lower melt viscosity in the resulting polymer, and reduced material costs per monomer unit while retaining the key ortho-fluoro electronic effect.

Polymer Chemistry Fluorinated Monomers Materials Science

Synthetic Utility: 81% Yield in Ozonolysis to 2-Fluoro-4-(hydroxymethyl)benzonitrile

2-Fluoro-4-vinylbenzonitrile has been demonstrated as an effective precursor for the synthesis of 2-fluoro-4-(hydroxymethyl)benzonitrile via ozonolysis followed by reductive workup with sodium borohydride, achieving an isolated yield of 81% at 8.8 mmol scale . The product, 2-fluoro-4-(hydroxymethyl)benzonitrile (CAS 222978-02-1), is a valuable intermediate in pharmaceutical synthesis, as documented in patent literature . This transformation leverages the vinyl group's reactivity while the ortho-fluorine remains intact throughout the sequence, demonstrating the functional group orthogonality that makes this compound valuable for multi-step synthesis.

Synthetic Methodology Ozonolysis Pharmaceutical Intermediate

Optimal Research and Industrial Application Scenarios for 2-Fluoro-4-vinylbenzonitrile Based on Quantitative Evidence


Nickel-Catalyzed C–CN Bond Functionalization: Leveraging the Ortho-Fluoro Stabilization Effect

For organometallic chemists developing nickel-catalyzed cross-coupling or C–CN bond activation methodologies, 2-fluoro-4-vinylbenzonitrile is a mechanistically favored substrate. The −6.6 kcal/mol per o-F stabilization of the C–CN oxidative addition product, as experimentally validated with [Ni(dippe)] and computationally with [Ni(dmpe)], means that this compound will undergo C–CN cleavage under milder conditions and with higher selectivity compared to non-fluorinated 4-vinylbenzonitrile or meta-fluorinated analogs [1]. This makes it the preferred substrate for proof-of-concept studies and methodology development in C–CN activation chemistry.

Fluorinated Polymer Synthesis: Precision Mono-Fluorinated Vinyl Monomer for Specialty Materials

In polymer chemistry, 2-fluoro-4-vinylbenzonitrile fills a critical gap between non-fluorinated 4-vinylbenzonitrile and the di-fluorinated 2,6-difluoro-4-vinylbenzonitrile. The single ortho-fluorine provides sufficient electronic modulation to alter polymer polarity, glass transition temperature, and refractive index without the molecular weight penalty and excessive hydrophobicity of the difluoro analog [1]. Its vinyl group enables free-radical, anionic, or controlled radical polymerization, with AIBN initiation in polar aprotic solvents being a standard protocol . The resulting poly(2-fluoro-4-vinylbenzonitrile) is expected to exhibit intermediate thermal stability and solvent resistance between the non-fluorinated and difluorinated polymer analogs.

Pharmaceutical Intermediate Synthesis: Ozonolysis Route to Fluorinated Benzyl Alcohol Building Blocks

The documented 81% yield ozonolysis of 2-fluoro-4-vinylbenzonitrile to 2-fluoro-4-(hydroxymethyl)benzonitrile (CAS 222978-02-1) validates its utility as a pharmaceutical intermediate precursor [1]. The ortho-fluoro substituent on the benzonitrile core is a privileged motif in medicinal chemistry, found in thrombin inhibitors, kinase inhibitors, and other therapeutic candidates. The lower ACD/LogP (2.19) compared to non-fluorinated analogs (2.27) suggests improved pharmacokinetic properties for drug-like molecules derived from this building block . Procurement of this compound enables access to a fluorinated benzyl alcohol intermediate that can be further elaborated into diverse bioactive scaffolds.

Liquid Crystal Intermediate: Ortho-Fluoro Benzonitrile Core for High Dielectric Anisotropy Materials

2-Fluoro-4-vinylbenzonitrile serves as a key precursor to 4-[trans-4-[(E)-2-(trans-4-alkylcyclohexyl)vinyl]cyclohexyl]-2-fluorobenzonitrile derivatives, a class of liquid crystal compounds patented for their high dielectric anisotropy and low driving voltage characteristics [1]. The ortho-fluoro substituent on the benzonitrile terminal group enhances the molecular dipole moment, contributing to the positive dielectric anisotropy essential for TN and STN liquid crystal display modes. The vinyl group provides the reactive handle for attachment to the cyclohexyl core via Heck coupling or similar transformations. The boiling point differential (239°C vs. 245°C for non-fluorinated analog) also facilitates purification by distillation during large-scale synthesis .

Quote Request

Request a Quote for 2-Fluoro-4-vinylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.